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molecular formula C9H11FO3S B8422259 4-Fluorophenethyl alcohol methanesulfonate

4-Fluorophenethyl alcohol methanesulfonate

Cat. No. B8422259
M. Wt: 218.25 g/mol
InChI Key: BVHCCXBFHAXYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713627B2

Procedure details

A suitable reactor maintained under nitrogen was charged with 4-fluorophenethyl alcohol (2.6 kg, 18.6 mol) and 18 L of methylene chloride. The stirred solution was cooled to and maintained at 0-5° C. while triethylamine 2.85 kg (28.2 mol) was added fairly rapidly. The reaction temperature was maintained at 0-5° C. while adding methanesulfonyl chloride (2.5 kg, 21.8 mol) over 1 hour. The stirred reaction mixture was maintained at 0-5° C. for 1 hour, then it was warmed to room temperature within approximately 2 hours. The reaction mixture was diluted with a solution of 0.5 kg of 33% hydrochloric acid in 10 L of water. The organic phase was separated and washed with a solution of 0.2 kg of 33% hydrochloric acid in 5 L of water. Both acidic extracts were combined and extracted with 5 L of methylene chloride. Both organic phases were combined, washed with 2×15 L of water, then dried with sodium sulfate (2 kg). Drying agent was filtered off and washed with 2×5 L of methylene chloride. The majority of the solvent was boiled off at atmospheric pressure, with the final amount distilled off at 35° C./500 torr to give 4-fluorophenethyl alcohol methanesulfonate (4.17 kg.)
Quantity
2.6 kg
Type
reactant
Reaction Step One
Quantity
18 L
Type
reactant
Reaction Step One
Quantity
2.85 kg
Type
reactant
Reaction Step Two
Quantity
2.5 kg
Type
reactant
Reaction Step Three
Quantity
0.5 kg
Type
solvent
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.C(Cl)Cl.C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>Cl.O>[CH3:21][S:22]([O:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)(=[O:24])=[O:23]

Inputs

Step One
Name
Quantity
2.6 kg
Type
reactant
Smiles
FC1=CC=C(CCO)C=C1
Name
Quantity
18 L
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.85 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.5 kg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0.5 kg
Type
solvent
Smiles
Cl
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A suitable reactor maintained under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was cooled to and
ADDITION
Type
ADDITION
Details
was added fairly rapidly
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-5° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to room temperature within approximately 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with a solution of 0.2 kg of 33% hydrochloric acid in 5 L of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 5 L of methylene chloride
WASH
Type
WASH
Details
washed with 2×15 L of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate (2 kg)
CUSTOM
Type
CUSTOM
Details
Drying agent
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 2×5 L of methylene chloride
DISTILLATION
Type
DISTILLATION
Details
with the final amount distilled off at 35° C./500 torr

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 kg
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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